4-Amino-1-(2-fluoroethyl)-N-propyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-Amino-1-(2-fluoroethyl)-N-propyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that contains a pyrazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemistry, and materials science. The presence of the fluoroethyl and propyl groups in its structure can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2-fluoroethyl)-N-propyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.
Introduction of the fluoroethyl group: This step can be carried out using fluoroethylating agents such as 2-fluoroethyl bromide in the presence of a base like potassium carbonate.
Attachment of the propyl group: This can be done through alkylation reactions using propyl halides in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(2-fluoroethyl)-N-propyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-1-(2-fluoroethyl)-N-propyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.
Agrochemistry: It can be used in the development of new pesticides and herbicides due to its potential biological activity.
Materials Science: It can be used in the synthesis of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4-Amino-1-(2-fluoroethyl)-N-propyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets in biological systems. The fluoroethyl group can enhance its binding affinity to certain receptors or enzymes, while the pyrazole ring can facilitate hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-(2-fluoroethyl)-N-(2-furylmethyl)-1H-pyrazole-5-carboxamide
- 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide
Uniqueness
4-Amino-1-(2-fluoroethyl)-N-propyl-1H-pyrazole-5-carboxamide is unique due to the specific combination of the fluoroethyl and propyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-amino-2-(2-fluoroethyl)-N-propylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN4O/c1-2-4-12-9(15)8-7(11)6-13-14(8)5-3-10/h6H,2-5,11H2,1H3,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSWBZSBQAOCLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=NN1CCF)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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